molecular formula C14H20N2O2S B7987222 (R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(Pyridin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987222
M. Wt: 280.39 g/mol
InChI Key: YWMFKJMBBJWVDB-GFCCVEGCSA-N
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Description

®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a pyridin-4-ylthio group and a tert-butyl ester, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-4-ylthio Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a pyridin-4-ylthio group. This can be achieved using reagents such as pyridine-4-thiol and suitable catalysts.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of ®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-4-ylthio group.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-4-ylthio group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like pyridine-4-thiol and pyridine-4-carboxylic acid share structural similarities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-1-carboxylate and pyrrolidine-3-thiol are structurally related.

Uniqueness

®-tert-butyl 3-(pyridin-4-ylthio)pyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine ring, pyridin-4-ylthio group, and tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-pyridin-4-ylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-6-12(10-16)19-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFKJMBBJWVDB-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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